![molecular formula C12H23ClN2O4 B2899621 tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride CAS No. 1858241-30-1](/img/structure/B2899621.png)
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
“tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1858241-30-1 . It has a molecular weight of 294.78 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4;/h9,13H,5-8H2,1-4H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 294.78 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Antimicrobial Studies
According to a study published in Springer, derivatives of this compound have been evaluated for their antimicrobial properties . This suggests its potential use in the development of new antibacterial agents, especially against resistant strains.
Alzheimer’s Disease Research
A related compound, tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate, has been used in the design and synthesis of gamma-secretase modulators. These modulators are being researched for their potential to treat familial Alzheimer’s disease, indicating that tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride could also be explored in this context.
Chemical Storage and Stability
The compound’s stability under an inert atmosphere and its recommended storage temperature of 2-8°C suggest its suitability for long-term storage in chemical libraries . This makes it a valuable compound for future research and experimentation.
Custom Synthesis Services
ChemScene and other chemical suppliers offer custom synthesis services for this compound, indicating its demand in specialized research applications . Researchers can request specific quantities and purities for their experimental needs, which supports a wide range of scientific investigations.
Safety and Hazards
Mechanism of Action
Target of Action
Piperazine derivatives have been known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Mode of Action
It’s known that piperazine derivatives can interact with their targets in various ways, depending on the specific functional groups attached to the piperazine ring .
Biochemical Pathways
Piperazine derivatives, in general, can influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the wide range of biological activities associated with piperazine derivatives, the effects could be diverse depending on the specific target and the biological context .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4;/h9,13H,5-8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUUOFMKKUTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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